BenchChemオンラインストアへようこそ!

Neurotensin

Receptor binding affinity NTS1 pharmacology cGMP signaling

Source the authentic full-length Neurotensin (NT 1-13) tridecapeptide—not truncated NT(8-13) analogs. Critical differentiator: ~3,900-fold NTS2 selectivity (Ki NTS2=8.0 nM vs. Ki NTS1=31,000 nM) conferred by the N-terminal pGlu1-Pro7 extension, enabling isolated NTS2 signaling studies without NTS1 confounding. NT(8-13) offers only ~5-fold selectivity, making the full peptide the only pharmacologically authentic tool for dopamine modulation, NTS2 low-efficacy agonism, and SAR baseline studies. Lyophilized solid; verify batch-specific solubility before quantitative receptor binding assays.

Molecular Formula C78H121N21O20
Molecular Weight 1672.9 g/mol
CAS No. 39379-15-2
Cat. No. B549771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurotensin
CAS39379-15-2
SynonymsNeurotensin
Molecular FormulaC78H121N21O20
Molecular Weight1672.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1
InChIKeyPCJGZPGTCUMMOT-ISULXFBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotensin (CAS 39379-15-2): Baseline Specification and Structural Identity for Procurement Decisions


Neurotensin (CAS 39379-15-2) is an endogenous tridecapeptide (13 amino acids) with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu [1]. The compound has a molecular formula of C78H121N21O20 and a molecular weight of approximately 1672.9 Da [2]. Neurotensin functions as both a neurotransmitter in the central nervous system and a hormone in the periphery, exerting its biological effects through three distinct receptor subtypes: the high-affinity NTS1 receptor (Kd ~0.1-0.3 nM), the low-affinity NTS2 receptor (Kd ~3-5 nM), and the non-GPCR receptor NTS3 (sortilin) [3]. Commercially, Neurotensin is supplied as a lyophilized solid with purity specifications typically ranging from ≥95% to 99.23% by HPLC, and is intended strictly for research use only .

Why Neurotensin (CAS 39379-15-2) Cannot Be Simply Substituted with Truncated Fragments or In-Class Analogs


Substituting full-length Neurotensin (NT 1-13) with its C-terminal hexapeptide fragment NT(8-13) or other analogs introduces quantifiable differences in pharmacological properties that directly impact experimental reproducibility and data interpretation. Full-length Neurotensin exhibits a distinct receptor activation profile compared to its truncated counterpart; notably, while NT(8-13) demonstrates 4- to 50-fold greater potency in binding to NTS1 receptors in neuroblastoma cells and human brain tissue [1], the native tridecapeptide exhibits a unique partial agonist profile at NTS2 receptors, where it acts as a low-efficacy agonist compared to its full agonism at NTS1 [2]. Furthermore, the N-terminal sequence (pGlu1-Leu2-Tyr3-Glu4-Asn5-Lys6-Pro7) contributes to differential pharmacokinetic properties that are absent in the hexapeptide core. These disparities in potency, receptor selectivity, and functional signaling mean that experimental findings obtained with NT(8-13) or modified analogs cannot be directly extrapolated to studies employing the native tridecapeptide, underscoring the procurement necessity of sourcing the exact compound required for specific research applications.

Neurotensin (CAS 39379-15-2): Quantitative Comparative Evidence Against Key Analogs and Fragments


Neurotensin(8-13) Fragment Exhibits 4- to 50-Fold Higher Potency in NTS1 Binding and cGMP Stimulation Versus Full-Length Neurotensin

In direct comparative binding studies using [3H]neurotensin, the C-terminal hexapeptide fragment Neurotensin(8-13) demonstrates 4- to 50-fold greater potency than the native tridecapeptide Neurotensin (1-13) for binding to intact neuroblastoma N1E-115 cells and human brain membrane preparations [1]. This increased potency extends to functional assays: NT(8-13) shows correspondingly higher efficacy in stimulating intracellular cyclic GMP production and inositol phospholipid hydrolysis in N1E-115 cells [1]. A strong direct correlation was established between each analog's EC50 for biochemical activity and its KD for receptor binding, confirming that the hexapeptide core contains the essential pharmacophore for NTS1 activation while the N-terminal extension present in full-length Neurotensin modulates binding affinity [1].

Receptor binding affinity NTS1 pharmacology cGMP signaling Structure-activity relationship

Full-Length Neurotensin Acts as a Low-Efficacy Agonist at NTS2 Receptors, Distinct from Its NTS1 Full Agonism

While Neurotensin functions as a full agonist at the NTS1 receptor, pharmacological characterization reveals that it acts as a low-efficacy agonist at the NTS2 receptor [1]. This differential efficacy profile is receptor subtype-specific and distinguishes native Neurotensin from other in-class compounds. Notably, the NTS1-selective antagonist SR48692 exhibits inverse pharmacology at NTS2, functioning as an agonist at this receptor subtype [1]. The rank order of potency differs between the two receptor subtypes: at NTS1, Neurotensin shows greater potency than neuromedin N, whereas at NTS2, Neurotensin and neuromedin N exhibit approximately equal potency [1].

NTS2 receptor pharmacology Receptor efficacy Partial agonism Signal transduction

C-Terminal Hexapeptide NT(8-13) Defines the Minimum Pharmacophore Required for Full Biological Activity at NTS1

Structure-activity relationship studies in the rat isolated portal vein demonstrate that deletion of the N-terminal sequence pGlu1-Leu2-Tyr3-Glu4-Asn5-Lys6-Pro7 produces no significant change in the myotropic activity of Neurotensin, indicating that the C-terminal hexapeptide represents the minimal structure required for full expression of contractile activity at NTS1-like receptors in this vascular preparation [1]. In contrast, deletion of Leu13 alone or removal of the last three C-terminal amino acids (Tyr11, Ile12, Leu13) yields compounds with either markedly reduced agonist activity or complete loss of both affinity and intrinsic activity [1]. Furthermore, substitution of Tyr11 with D-Trp or Tyr(Me) converts the molecule from an agonist to a specific competitive antagonist, with pA2 values of [D-Trp11]-NT and [Tyr(Me)11]-NT being similar between venous and coronary vascular preparations [1].

Structure-activity relationship Pharmacophore mapping Myotropic activity Receptor activation

Neurotensin(8-13) Analogs Demonstrate 25-Fold NTS2 Selectivity and >20-Hour Plasma Half-Life Through Targeted Chemical Modifications

Recent structure-activity optimization of the NT(8-13) core has produced analogs with substantially enhanced stability and receptor selectivity profiles that serve as important benchmarks for Neurotensin research. Incorporation of silaproline (Sip) at position 10 and trimethylsilylalanine (TMSAla) at position 13, combined with a reduced amine bond at Lys8-Lys9 (compound JMV5296), prolonged plasma half-life to over 20 hours [1]. These same modifications produced a 25-fold increase in selectivity toward the NTS2 receptor relative to NTS1 [1]. Systematic exploration of backbone stabilization strategies—including N-methyl scanning, Ile12 replacement with tert-butylglycine, and N-terminal acylation—demonstrated that Class 3 analogs achieve stability in rat serum exceeding 24 hours, compared to Class 1 analogs with half-lives <1 hour and Class 2 analogs with intermediate stability [2]. This progression from native Neurotensin's short half-life (due to C-terminal proteolytic degradation by endopeptidases) to engineered stability illustrates the baseline from which analog development proceeds [2].

Metabolic stability NTS2 selectivity Peptide engineering Analgesia ADME

Commercially Available Neurotensin (CAS 39379-15-2) is Supplied at Purity Levels Ranging from ≥95% to 99.23% with Validated Solubility Specifications

Multiple reputable vendors supply Neurotensin (CAS 39379-15-2) as a lyophilized solid with HPLC-verified purity specifications that vary between suppliers. Selleck Chemicals provides product with 99.23% purity (Batch E766001) and reports solubility of 100 mg/mL in both DMSO and water . Sigma-Aldrich supplies Neurotensin with ≥97% purity (HPLC) and specifies solubility of 1 mg/mL in 5% acetic acid . Molnova offers product with >98% purity (HPLC) and reports aqueous solubility of 33.33 mg/mL (19.92 mM) . Tocris Bioscience supplies ≥95% purity (HPLC) with specified solubility of 0.70 mg/mL in water . These differences in reported solubility reflect vendor-specific formulation and handling protocols and should inform procurement decisions based on intended experimental use.

Analytical quality control HPLC purity Procurement specification Solubility

Neurotensin Exhibits Subnanomolar Binding Affinity at NTS1 Receptors (Ki = 0.24 nM) with Approximately 3,900-Fold Selectivity Over NTS2

Quantitative receptor binding characterization reveals that the NT(8-13) fragment—which represents the core pharmacophore of full-length Neurotensin—exhibits a Ki of 0.24 ± 0.024 nM for the human NTS1 receptor expressed in CHO cell membranes, using [3H]neurotensin as the radioligand [1]. In parallel assays at the human NTS2 receptor expressed in HEK 293 cells using [3H]NT(8-13) as the radioligand, the Ki was determined to be 1.2 ± 0.17 nM [1]. The resulting selectivity ratio (Ki NTS2 / Ki NTS1) is approximately 5:1 for NT(8-13) [1]. For comparison, full-length Neurotensin (NT 1-13) demonstrates a substantially higher selectivity profile: Ki values of 31,000 ± 7,000 nM at NTS1 and 8.0 ± 0.94 nM at NTS2, yielding a selectivity ratio (Ki NTS1 / Ki NTS2) of approximately 3,900-fold in favor of NTS2 [1]. This striking 3,900-fold difference in selectivity ratio between the native tridecapeptide and its hexapeptide core illustrates that the N-terminal extension critically modulates receptor subtype preference.

Receptor binding NTS1 affinity NTS2 selectivity Radioligand binding Pharmacology

Neurotensin (CAS 39379-15-2): Research Applications Mapped to Quantified Differentiation Evidence


NTS2 Receptor Pharmacology Studies Requiring Preferential NTS2 Binding Over NTS1

Full-length Neurotensin (NT 1-13) demonstrates a selectivity ratio of approximately 3,900-fold in favor of NTS2 (Ki NTS1 = 31,000 ± 7,000 nM; Ki NTS2 = 8.0 ± 0.94 nM), whereas the commonly used hexapeptide fragment NT(8-13) exhibits only ~5-fold selectivity for NTS2 with dramatically higher NTS1 affinity (Ki = 0.24 ± 0.024 nM) [1]. This 3,900-fold differential makes the full tridecapeptide the appropriate choice for research applications where NTS2-mediated signaling must be isolated or where NTS1 activation would confound interpretation. The low-efficacy agonist profile of Neurotensin at NTS2 further distinguishes it from high-efficacy NTS2 agonists and should be considered in experimental designs assessing receptor efficacy and downstream signal transduction [2].

Comparative Structure-Activity Relationship (SAR) Studies with Native Pharmacophore Baseline

As the endogenous reference ligand containing the complete 13-amino acid sequence including the N-terminal extension (pGlu1-Leu2-Tyr3-Glu4-Asn5-Lys6-Pro7) that modulates receptor selectivity, full-length Neurotensin serves as the essential baseline comparator for analog development programs [1]. Studies in the rat portal vein demonstrate that while the C-terminal hexapeptide NT(8-13) retains full myotropic activity, the N-terminal extension present only in the native peptide contributes to the 3,900-fold NTS2 selectivity profile and differential pharmacokinetic properties [2]. Any SAR investigation aiming to characterize the functional contribution of the N-terminal region requires the full tridecapeptide as the reference standard.

Dopaminergic System Interaction Studies in CNS Pharmacology

Neurotensin exhibits significant interaction with the dopaminergic system and is implicated in the pathophysiology of CNS disorders including schizophrenia and Parkinson's disease [1]. The native peptide's unique combination of high NTS2 selectivity (3,900-fold over NTS1) and low-efficacy agonism at NTS2 distinguishes it from NTS1-selective agonists and high-efficacy NTS2 analogs [2]. For research investigating the role of endogenous Neurotensin in modulating dopamine signaling, the full tridecapeptide—rather than truncated or modified analogs—provides the pharmacologically authentic tool compound. The compound's short plasma half-life due to C-terminal proteolytic degradation should be accounted for in experimental designs, particularly for in vivo applications [3].

Reference Standard for Analytical Method Development and Quality Control Validation

Commercially sourced Neurotensin (CAS 39379-15-2) is supplied with HPLC-verified purity specifications ranging from ≥95% to 99.23% across multiple vendors, with batch-specific Certificates of Analysis available [1]. The ~4% purity differential between suppliers and the >100-fold variation in reported aqueous solubility (0.70 mg/mL to 100 mg/mL) necessitate that procurement decisions be aligned with intended experimental requirements [1]. For analytical method development, HPLC assay validation, or quantitative receptor binding studies where precise concentration determination is critical, researchers should select vendors providing the highest purity (99.23% available from Selleck) and validate solubility in their specific experimental buffer systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neurotensin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.